molecular formula C18H20N2O4 B2581038 4-({(1E)-2-[3-methoxy-4-(methylethoxy)phenyl]-1-azavinyl}amino)benzoic acid CAS No. 780822-80-2

4-({(1E)-2-[3-methoxy-4-(methylethoxy)phenyl]-1-azavinyl}amino)benzoic acid

Cat. No.: B2581038
CAS No.: 780822-80-2
M. Wt: 328.368
InChI Key: CVGBLVAQNCLAEI-YBFXNURJSA-N
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Description

4-({(1E)-2-[3-methoxy-4-(methylethoxy)phenyl]-1-azavinyl}amino)benzoic acid is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety linked to a substituted phenyl group through an azavinyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(1E)-2-[3-methoxy-4-(methylethoxy)phenyl]-1-azavinyl}amino)benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxy-4-(methylethoxy)aniline with 4-formylbenzoic acid under acidic or basic conditions to form the azavinyl linkage. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-({(1E)-2-[3-methoxy-4-(methylethoxy)phenyl]-1-azavinyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the azavinyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, catalysts like Lewis acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-({(1E)-2-[3-methoxy-4-(methylethoxy)phenyl]-1-azavinyl}amino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-({(1E)-2-[3-methoxy-4-(methylethoxy)phenyl]-1-azavinyl}amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azavinyl linkage and substituted phenyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-({(1E)-2-[3-methoxy-4-(methylethoxy)phenyl]-1-azavinyl}amino)benzoic acid derivatives: Compounds with similar structures but different substituents on the aromatic rings.

    Phenyl benzoic acids: Compounds with a phenyl group attached to a benzoic acid moiety.

    Azavinyl compounds: Molecules containing the azavinyl linkage with various substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-[(2E)-2-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]hydrazinyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-12(2)24-16-9-4-13(10-17(16)23-3)11-19-20-15-7-5-14(6-8-15)18(21)22/h4-12,20H,1-3H3,(H,21,22)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGBLVAQNCLAEI-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=NNC2=CC=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)/C=N/NC2=CC=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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